Para vs. Meta Substitution: Structural and Physicochemical Effects
The compound's para-substitution pattern is a key structural differentiator from its meta-substituted isomer, Methyl 3-(2-aminothiazol-4-yl)benzoate. This change in regiochemistry alters the molecule's shape and potential binding orientation . While direct experimental data comparing these two isomers is limited, the known impact of substitution pattern on molecular recognition makes this a critical specification for procurement. This is a class-level inference based on established medicinal chemistry principles. Procurement must specify the exact CAS number (206555-77-3) to ensure the correct regioisomer is obtained, as a meta-isomer would have a different CAS number and is not functionally equivalent.
| Evidence Dimension | Molecular Topology / Regiochemistry |
|---|---|
| Target Compound Data | para-substituted (1,4-disubstituted benzene) |
| Comparator Or Baseline | meta-substituted (1,3-disubstituted benzene) analog (e.g., Methyl 3-(2-aminothiazol-4-yl)benzoate) |
| Quantified Difference | Change in 3D molecular shape and potential target interactions |
| Conditions | Structural analysis |
Why This Matters
Specifying the correct para-isomer (CAS 206555-77-3) is essential for reproducible structure-activity relationships (SAR) and to avoid off-target effects associated with the meta-isomer.
